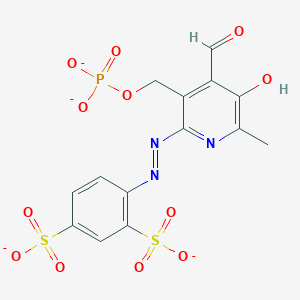![molecular formula C12H15N3O B1239314 (3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1239314.png)
(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methylphenyl)hydrazinylidene]-2-piperidinone is a member of phenylhydrazines.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Metal Ions
(Wang et al., 2014) developed water-soluble hydrazide-based fluorescent probes that can selectively recognize Cu2+ and Hg2+ in aqueous solutions, demonstrating the potential of similar compounds in metal ion detection.
Molecular Structure Analysis
(Suresh Kumar et al., 2010) studied the crystal structure of a compound similar to (3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one, revealing insights into molecular conformations, which is valuable for understanding chemical behaviors.
Antimicrobial Activities
(Ovonramwen et al., 2019) synthesized a compound with a similar structure and tested its antimicrobial properties, suggesting potential applications in combating microbial infections.
Tautomerism in Aza Heterocycles
(Gubaidullin et al., 2014) explored the tautomerism of related aza heterocycles, crucial for understanding the chemical behavior and stability of such compounds.
Stereoselective Synthesis and Antimicrobial Activity
(Abdel‐Aziz & Mekawey, 2009) focused on the synthesis of benzofuran-based compounds, which are structurally related, and evaluated their antimicrobial activity.
Coordination Chemistry and Metal Complex Formation
(Peppel & Köckerling, 2009) synthesized large 1,3,5-triazine-based ligands coordinating transition metal ions, indicative of potential applications in coordination chemistry and nanomaterials.
Computational Evaluation and Pharmaceutical Potential
(Thomas et al., 2018) synthesized and characterized pyrazole derivatives related to (3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one, employing computational techniques to assess their reactivity and pharmaceutical potential.
Synthesis of Piperidine Compounds
(Smaliy et al., 2011) proposed a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, demonstrating the importance of such compounds in medicinal chemistry.
Drug Discovery and c-Met/ALK Inhibitors
(Li et al., 2013) designed and synthesized novel compounds for drug discovery, focusing on inhibitors for c-Met/ALK, a therapeutic target in cancer treatment.
Synthesis and Evaluation as Anticancer Agents
(Rehman et al., 2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents.
Eigenschaften
Produktname |
(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one |
|---|---|
Molekularformel |
C12H15N3O |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
(3Z)-3-[(2-methylphenyl)hydrazinylidene]piperidin-2-one |
InChI |
InChI=1S/C12H15N3O/c1-9-5-2-3-6-10(9)14-15-11-7-4-8-13-12(11)16/h2-3,5-6,14H,4,7-8H2,1H3,(H,13,16)/b15-11- |
InChI-Schlüssel |
IDMYZZXLGGLCOS-PTNGSMBKSA-N |
Isomerische SMILES |
CC1=CC=CC=C1N/N=C\2/CCCNC2=O |
SMILES |
CC1=CC=CC=C1NN=C2CCCNC2=O |
Kanonische SMILES |
CC1=CC=CC=C1NN=C2CCCNC2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-chloro-N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide](/img/structure/B1239241.png)


![(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B1239244.png)




